Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate is a chemical compound with the empirical formula C16H25N3O2 . It is also known as Olaparib Impurity 7 .
Molecular Structure Analysis
The molecular weight of Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate is 291.39 . The SMILES string representation of its structure isO=C(OC(C)(C)C)N1CCN(C(C(C)=C2)=CC=C2N)CC1
. Physical And Chemical Properties Analysis
Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate appears as a crystalline powder . It has a density of 1.03 g/cm3 .Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : The tert-butyl derivative has been synthesized using methods such as amination, which are low-cost and employ materials like CuI and ethylene glycol (Liu Ya-hu, 2010).
- Characterization Techniques : Characterization of these compounds involves techniques like ESI-MS, 1HNMR, and elementary analysis. Single crystal XRD data is often used for further confirmation of the compound's structure, as demonstrated in several studies (Sanjeevarayappa et al., 2015).
Biological and Pharmacological Applications
- Antibacterial and Anthelmintic Activity : Some derivatives have been screened for in vitro antibacterial and anthelmintic activities, showing varying degrees of effectiveness (Sanjeevarayappa et al., 2015).
- Anticorrosive Properties : Derivatives like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have been investigated for their anticorrosive behavior, particularly in protecting carbon steel in corrosive environments (Praveen et al., 2021).
Structural and Chemical Properties
- Molecular Structure and Conformations : Detailed studies on molecular structure and conformations using techniques like DFT calculations reveal insights into the stability of molecular structures and molecular conformations (Yang et al., 2021).
- Crystal Structure Analysis : Analysis of the crystal structure of derivatives provides understanding of bond lengths, angles, and overall geometry, essential for understanding their chemical behavior (Mamat et al., 2012).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12-11-13(17)5-6-14(12)18-7-9-19(10-8-18)15(20)21-16(2,3)4/h5-6,11H,7-10,17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSVQUXXRYNJIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624919 | |
Record name | tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate | |
CAS RN |
361345-37-1 | |
Record name | 1,1-Dimethylethyl 4-(4-amino-2-methylphenyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=361345-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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